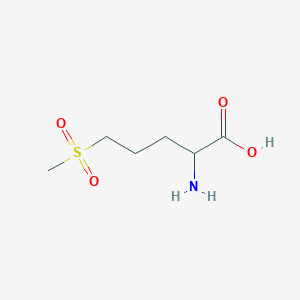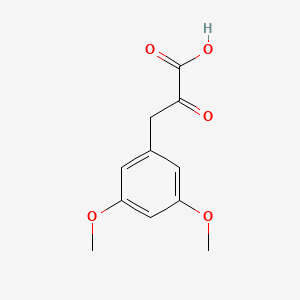
n-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine is a chemical compound with the molecular formula C11H24N2 and a molecular weight of 184.32 g/mol . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their diverse biological activities and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method includes the alkylation of piperidine with 2-bromoethylamine hydrobromide, followed by methylation using methyl iodide under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate to neutralize the hydrobromic acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
n-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
Applications De Recherche Scientifique
n-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of neurotransmitter systems due to its structural similarity to certain neurotransmitters.
Medicine: Investigated for potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of n-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and uptake .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl-N-(2-(pyridin-3-yl)ethyl)propan-2-amine
- N-Ethyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine
- N-Methyl-N-(2-(piperidin-4-yl)ethyl)propan-2-amine
Uniqueness
n-Methyl-N-(2-(piperidin-3-yl)ethyl)propan-2-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct pharmacological properties. This compound’s structural features allow it to interact with a unique set of molecular targets, differentiating it from other similar compounds .
Propriétés
Formule moléculaire |
C11H24N2 |
|---|---|
Poids moléculaire |
184.32 g/mol |
Nom IUPAC |
N-methyl-N-(2-piperidin-3-ylethyl)propan-2-amine |
InChI |
InChI=1S/C11H24N2/c1-10(2)13(3)8-6-11-5-4-7-12-9-11/h10-12H,4-9H2,1-3H3 |
Clé InChI |
XVSUVWMFTZLATJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C)CCC1CCCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![7-methoxy-1H-pyrazolo[3,4-b]quinoline](/img/structure/B13526109.png)


